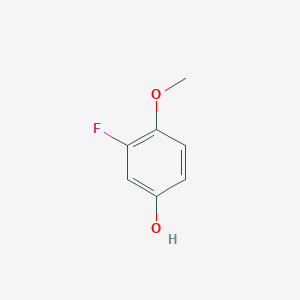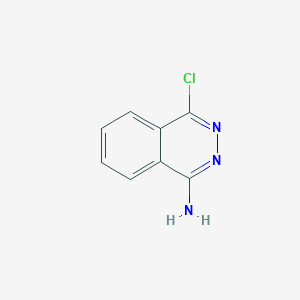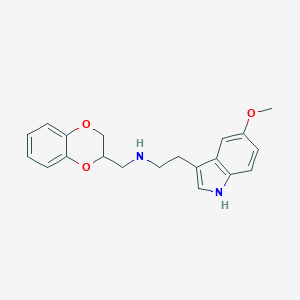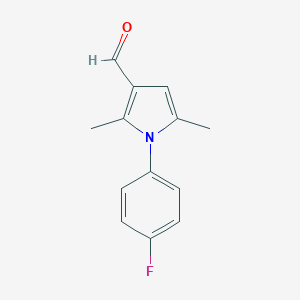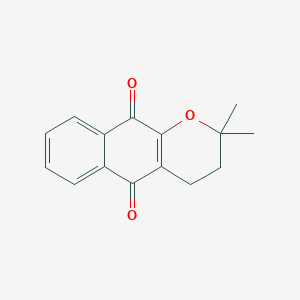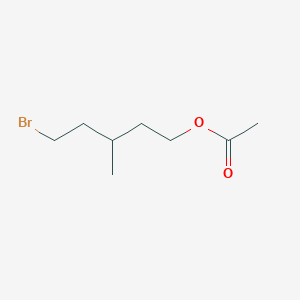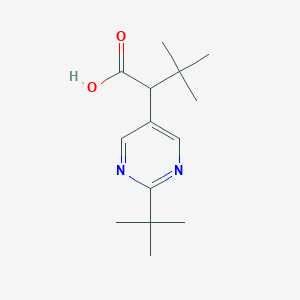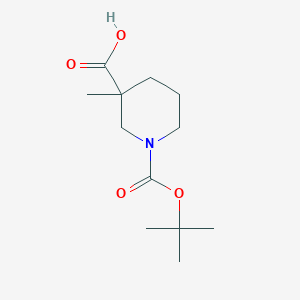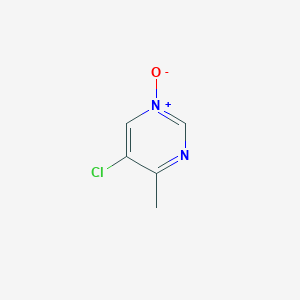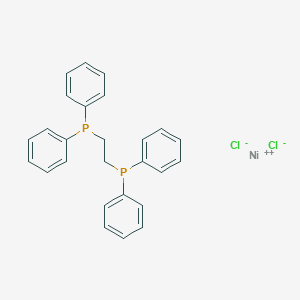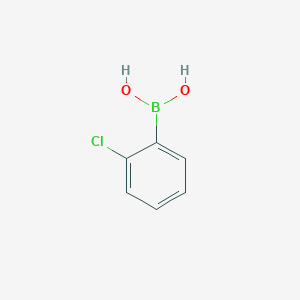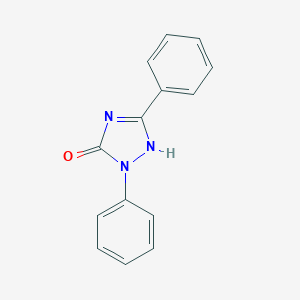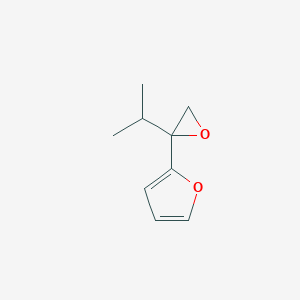
2-(2-Propan-2-yloxiran-2-yl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Propan-2-yloxiran-2-yl)furan, also known as IPF or 2-IPO, is a synthetic compound that has gained attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 2-(2-Propan-2-yloxiran-2-yl)furan is not fully understood, but it is believed to act as an electrophile and react with nucleophilic sites in biological molecules. This reaction can lead to the formation of covalent bonds and modify the function of the target molecule.
Effets Biochimiques Et Physiologiques
2-(2-Propan-2-yloxiran-2-yl)furan has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-(2-Propan-2-yloxiran-2-yl)furan can inhibit the growth of cancer cells and modulate ion channels. In vivo studies have shown that 2-(2-Propan-2-yloxiran-2-yl)furan can reduce the size of tumors in mice and improve cardiac function in rats.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-Propan-2-yloxiran-2-yl)furan in lab experiments is its ease of synthesis and high yield. Another advantage is its versatility in various fields. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are many potential future directions for the study of 2-(2-Propan-2-yloxiran-2-yl)furan. One direction is the development of 2-(2-Propan-2-yloxiran-2-yl)furan-based materials with enhanced properties. Another direction is the investigation of 2-(2-Propan-2-yloxiran-2-yl)furan as a potential therapeutic agent for various diseases. Additionally, the study of 2-(2-Propan-2-yloxiran-2-yl)furan's mechanism of action and its interactions with biological molecules could provide valuable insights into cellular processes.
Méthodes De Synthèse
2-(2-Propan-2-yloxiran-2-yl)furan can be synthesized through the epoxidation of furan using tert-butyl hydroperoxide and titanium tetraisopropoxide as the oxidant and catalyst, respectively. The reaction is carried out under mild conditions and yields a high percentage of the desired product.
Applications De Recherche Scientifique
2-(2-Propan-2-yloxiran-2-yl)furan has been studied for its potential applications in various fields such as organic synthesis, material science, and pharmacology. In organic synthesis, 2-(2-Propan-2-yloxiran-2-yl)furan has been used as a building block for the synthesis of other compounds. In material science, 2-(2-Propan-2-yloxiran-2-yl)furan has been incorporated into polymers to enhance their properties. In pharmacology, 2-(2-Propan-2-yloxiran-2-yl)furan has been studied for its potential as an anticancer agent and as a modulator of ion channels.
Propriétés
Numéro CAS |
113348-47-3 |
|---|---|
Nom du produit |
2-(2-Propan-2-yloxiran-2-yl)furan |
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
2-(2-propan-2-yloxiran-2-yl)furan |
InChI |
InChI=1S/C9H12O2/c1-7(2)9(6-11-9)8-4-3-5-10-8/h3-5,7H,6H2,1-2H3 |
Clé InChI |
UFMMAVFVYAFADO-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CO1)C2=CC=CO2 |
SMILES canonique |
CC(C)C1(CO1)C2=CC=CO2 |
Synonymes |
Furan, 2-[2-(1-methylethyl)oxiranyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



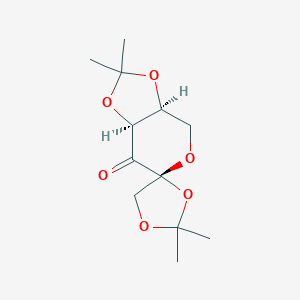
![Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester](/img/structure/B50612.png)
